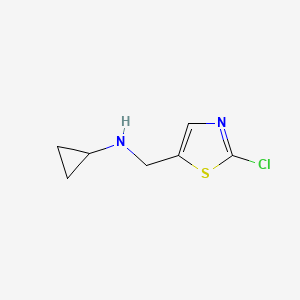
N-((2-Chlorothiazol-5-YL)methyl)cyclopropanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-((2-Chlorothiazol-5-YL)methyl)cyclopropanamine” is a chemical compound with the molecular formula C7H9ClN2S . It’s a compound that has been mentioned in various scientific literature .
Molecular Structure Analysis
The molecular structure of “N-((2-Chlorothiazol-5-YL)methyl)cyclopropanamine” is characterized by the presence of a cyclopropane ring attached to a thiazole ring via a methylamine group . The InChI code for this compound is1S/C7H9ClN2S/c8-7-10-4-6(11-7)3-9-5-1-2-5/h4-5,9H,1-3H2 . Physical And Chemical Properties Analysis
“N-((2-Chlorothiazol-5-YL)methyl)cyclopropanamine” has a molecular weight of 188.68 g/mol . It has a computed XLogP3-AA value of 1.9, indicating its partition coefficient between octanol and water, which is a measure of its lipophilicity . The compound has one hydrogen bond donor and three hydrogen bond acceptors . It is soluble in most organic solvents .Aplicaciones Científicas De Investigación
Herbicidal Activity
N-((2-Chlorothiazol-5-YL)methyl)cyclopropanamine and its derivatives demonstrate significant herbicidal activities. For example, compounds such as 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates have been synthesized and identified as effective herbicidal inhibitors of photosystem II (PSII) electron transport, exhibiting promising herbicidal activities (Wang et al., 2004).
Antitumor Properties
Some derivatives of N-((2-Chlorothiazol-5-YL)methyl)cyclopropanamine have been studied for their antitumor potential. For instance, 2-(4-Aminophenyl)benzothiazoles, which are related to this chemical, show potent and selective antitumor activity against various cancer cell lines, including breast, ovarian, colon, and renal cell lines (Chua et al., 1999).
Antimicrobial and Antifungal Activity
Several derivatives of N-((2-Chlorothiazol-5-YL)methyl)cyclopropanamine have been synthesized and evaluated for their antimicrobial and antifungal properties. For example, compounds incorporating thiadiazole moieties have shown significant antimicrobial and antifungal activities (Kumar & Panwar, 2015).
Application in Organic Synthesis
This compound and its derivatives are used in organic synthesis, particularly in the synthesis of complex heterocyclic structures. These synthesized compounds often possess varied biological activities and can be applied in different fields of medicinal chemistry (Mohanta & Kim, 2002).
Dyeing Performance
Derivatives of N-((2-Chlorothiazol-5-YL)methyl)cyclopropanamine have been utilized in the synthesis of dyes. For instance, compounds like N4-(5-methyl-1,3,4-thiadiazol-2-yl)thiazole-2,4-diamine derivatives have been synthesized and their dyeing performance on fabrics has been assessed (Malik et al., 2018).
Anti-Amnesic Effects
Some cyclopropanamine derivatives exhibit potential anti-amnesic effects. For example, JO 1784, a selective ligand for the sigma receptor, has been studied for its effects on experimentally induced amnesia, suggesting potential benefits in amnesic status (Earley et al., 1991).
Safety And Hazards
Exposure to “N-((2-Chlorothiazol-5-YL)methyl)cyclopropanamine” should be limited. It is advised not to breathe in the dust or vapor of this compound. Safety measures such as having a safety shower and eye wash available are recommended. It should not come into contact with the eyes, skin, or clothing .
Propiedades
IUPAC Name |
N-[(2-chloro-1,3-thiazol-5-yl)methyl]cyclopropanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2S/c8-7-10-4-6(11-7)3-9-5-1-2-5/h4-5,9H,1-3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOLRJHGLBXAUBI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CN=C(S2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90693804 |
Source


|
| Record name | N-[(2-Chloro-1,3-thiazol-5-yl)methyl]cyclopropanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90693804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((2-Chlorothiazol-5-YL)methyl)cyclopropanamine | |
CAS RN |
1289388-63-1 |
Source


|
| Record name | 2-Chloro-N-cyclopropyl-5-thiazolemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1289388-63-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(2-Chloro-1,3-thiazol-5-yl)methyl]cyclopropanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90693804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


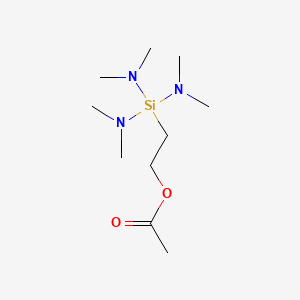


![4-(1H-pyrrolo[2,3-c]pyridin-4-yl)aniline](/img/structure/B582352.png)
![Ethyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B582353.png)

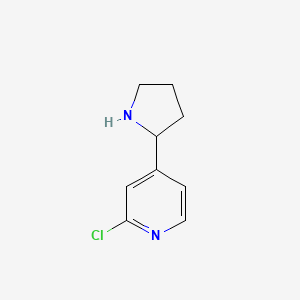

![1-[4-(1-Aminoethyl)piperidin-1-yl]ethanone](/img/structure/B582361.png)
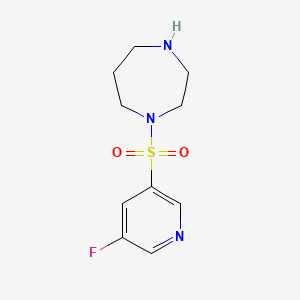
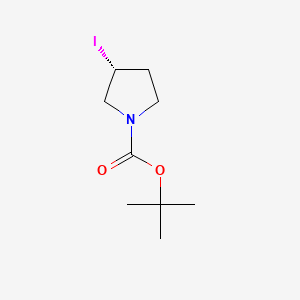

![3-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B582369.png)